molecular formula C25H36N2O4 B263238 N-{3-METHOXY-4-[3-(MORPHOLIN-4-YL)PROPOXY]PHENYL}ADAMANTANE-1-CARBOXAMIDE

N-{3-METHOXY-4-[3-(MORPHOLIN-4-YL)PROPOXY]PHENYL}ADAMANTANE-1-CARBOXAMIDE

Cat. No.: B263238
M. Wt: 428.6 g/mol
InChI Key: OGNZGQRMUOBXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-METHOXY-4-[3-(MORPHOLIN-4-YL)PROPOXY]PHENYL}ADAMANTANE-1-CARBOXAMIDE is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of an adamantane core, a methoxy group, and a morpholinopropoxyphenyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of N-{3-METHOXY-4-[3-(MORPHOLIN-4-YL)PROPOXY]PHENYL}ADAMANTANE-1-CARBOXAMIDE involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the alkylation of 3-hydroxy-4-methoxybenzonitrile with N-(3-chloropropyl)morpholine . This intermediate is then coupled with an adamantane derivative under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .

Chemical Reactions Analysis

N-{3-METHOXY-4-[3-(MORPHOLIN-4-YL)PROPOXY]PHENYL}ADAMANTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-{3-METHOXY-4-[3-(MORPHOLIN-4-YL)PROPOXY]PHENYL}ADAMANTANE-1-CARBOXAMIDE has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{3-METHOXY-4-[3-(MORPHOLIN-4-YL)PROPOXY]PHENYL}ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This binding prevents the phosphorylation of key proteins involved in cellular signaling pathways, thereby modulating various biological processes . The compound’s effects on molecular targets and pathways are crucial for its potential therapeutic applications.

Properties

Molecular Formula

C25H36N2O4

Molecular Weight

428.6 g/mol

IUPAC Name

N-[3-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C25H36N2O4/c1-29-23-14-21(3-4-22(23)31-8-2-5-27-6-9-30-10-7-27)26-24(28)25-15-18-11-19(16-25)13-20(12-18)17-25/h3-4,14,18-20H,2,5-13,15-17H2,1H3,(H,26,28)

InChI Key

OGNZGQRMUOBXOL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)OCCCN5CCOCC5

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)OCCCN5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.